molecular formula C10H19NO B14490814 4-(Dipropylamino)but-2-yn-1-ol CAS No. 65597-82-2

4-(Dipropylamino)but-2-yn-1-ol

Katalognummer: B14490814
CAS-Nummer: 65597-82-2
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: UUIXGSJVFOSOLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dipropylamino)but-2-yn-1-ol is an organic compound with the molecular formula C10H19NO It is a secondary amine with a hydroxyl group and an alkyne functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dipropylamino)but-2-yn-1-ol typically involves the reaction of propargyl alcohol with dipropylamine. One common method involves the use of a copper(I) iodide catalyst in the presence of paraformaldehyde and tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to reflux for 24 hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dipropylamino)but-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in chloroform/dichloromethane/benzene.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Dipropylamino)but-2-yn-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Dipropylamino)but-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Dipropylamino)but-2-yn-1-ol is unique due to the presence of both the dipropylamino group and the alkyne functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

65597-82-2

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

4-(dipropylamino)but-2-yn-1-ol

InChI

InChI=1S/C10H19NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-4,7-10H2,1-2H3

InChI-Schlüssel

UUIXGSJVFOSOLI-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)CC#CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.